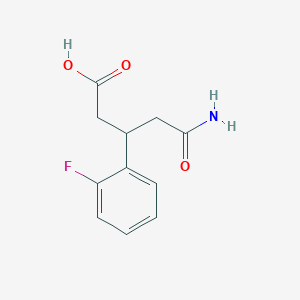

5-氨基-3-(2-氟苯基)-5-氧代戊酸

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the starting materials chosen by the chemist. For example, the amino group could potentially be introduced via amination, the fluorophenyl group via a halogenation reaction on a phenyl ring, and the carboxylic acid group via oxidation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a cyclic structure, could impart some degree of rigidity to the molecule. The electronegative fluorine atom would likely create a polar region in the molecule, and the amino and carboxylic acid groups could allow for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the fluorophenyl group in electrophilic aromatic substitution reactions, and the carboxylic acid group in esterification or other acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and the ability to form hydrogen bonds could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, its incorporation into larger molecular frameworks could result in compounds with potential anticancer , anti-inflammatory , or antimicrobial activities .

Material Science: Development of Organic Semiconductors

The fluorophenyl group within the compound can enhance the electronic properties of materials. This makes it valuable in the creation of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology: Voltage-Gated Sodium Channel Blockers

Derivatives of this compound could be explored as voltage-gated sodium channel blockers. These are important in the development of local anesthetics and could provide a basis for dental anesthetics in particular, similar to articaine .

Corrosion Inhibition: Industrial Chemistry Application

The compound’s structural features, particularly the fluorophenyl moiety, may be utilized in designing corrosion inhibitors. These are substances that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or an alloy .

Agricultural Chemistry: Insecticide Development

The compound could be used as a building block in the synthesis of insecticides. Its fluorinated aromatic ring might interact with specific biological targets in pests, leading to the development of new, more effective insecticidal agents .

Environmental Science: Metal Complexing Agents

Due to its functional groups, “5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid” could act as a metal complexing agent. This application is significant in environmental cleanup efforts, where such agents are used to bind and remove heavy metals from soils and waterways .

Chemical Synthesis: Heterocyclic Compound Formation

This compound can be involved in the formation of heterocyclic compounds, particularly thiophene derivatives. These derivatives have a wide range of applications, from medicinal chemistry to material science .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDSOWHYGRVYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

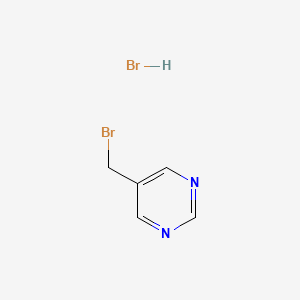

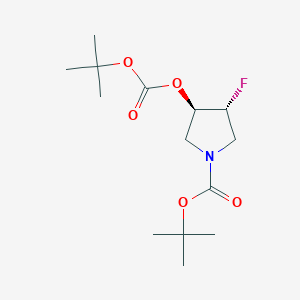

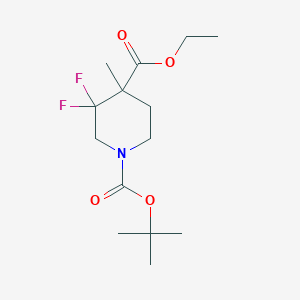

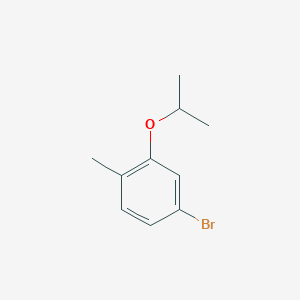

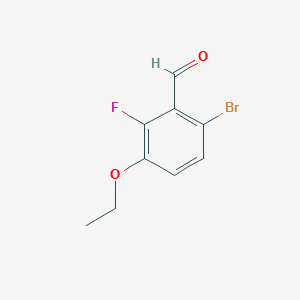

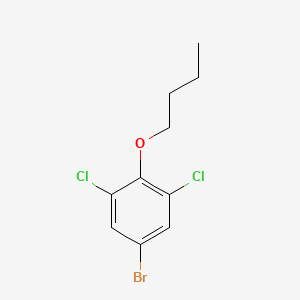

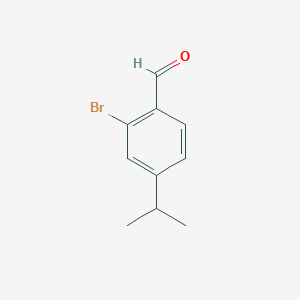

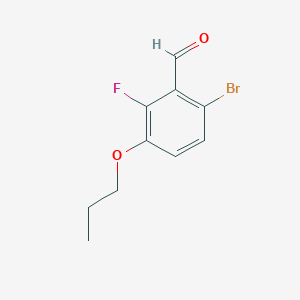

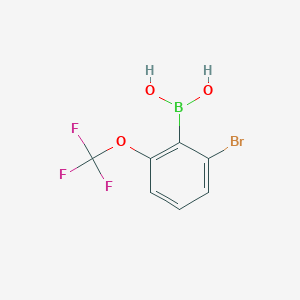

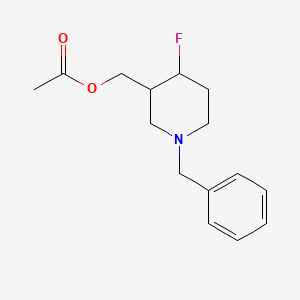

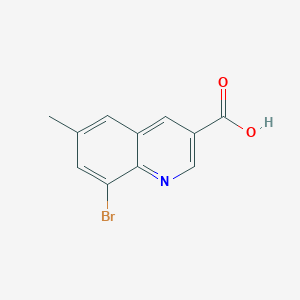

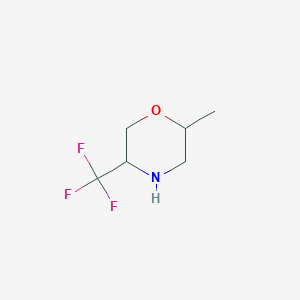

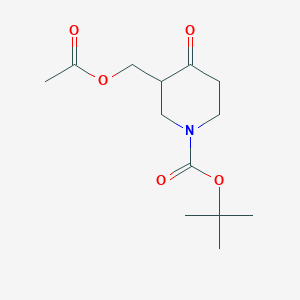

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。